molecular formula C13H18N4O5 B15345847 diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 5427-17-8

diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B15345847
CAS No.: 5427-17-8
M. Wt: 310.31 g/mol
InChI Key: IMPLDXBVDDSILK-GIDUJCDVSA-N
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Description

Diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound featuring a pyrrole ring substituted with various functional groups. Its intricate structure and unique properties make it an intriguing subject of study in various fields of science and industry.

Synthetic Routes and Reaction Conditions

  • The synthesis typically involves a multi-step process:

  • Starting Materials: Precursors often include compounds with pyrrole rings and specific esters.

  • Key Reactions:

    • Condensation Reactions: To introduce the carbamoylhydrazinylidene moiety.

    • Esterification: To form the diethyl ester functionalities.

    • Methylation: To introduce the methyl group at the 3-position.

  • Reaction Conditions:

    • Temperature: Often conducted under controlled temperatures, possibly ranging from room temperature to slightly elevated temperatures.

    • Catalysts and Solvents: Specific catalysts like acids or bases, and solvents like ethanol or dichloromethane may be used.

Industrial Production Methods

  • Scale-Up Process: In an industrial setting, similar synthetic routes are followed but scaled up with considerations for efficiency and cost-effectiveness. Reactor design and flow chemistry might be employed for continuous production.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, altering its functional groups and possibly leading to the formation of carbonyl compounds.

  • Reduction: Reduction reactions can modify its carbamoylhydrazinylidene groups, potentially converting them to amines or other reduced forms.

  • Substitution: The pyrrole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include potassium permanganate or hydrogen peroxide.

  • Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

  • Substitution Conditions: May involve reagents like alkyl halides or acyl chlorides under conditions tailored to promote specific substitutions.

Major Products Formed

Chemistry

  • Used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis and material science.

Biology

  • Potential applications in drug development, given its structural similarity to biologically active molecules. It could act as a scaffold for designing novel pharmaceuticals.

Medicine

  • Investigated for potential therapeutic uses, such as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

  • Applied in the creation of specialty chemicals, materials science research, and possibly in the development of functional dyes or polymers.

Molecular Targets and Pathways

  • The exact mechanism can vary based on its application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating biochemical pathways. The carbamoylhydrazinylidene group may form hydrogen bonds or other interactions critical to its activity.

Similar Compounds

  • This compound can be compared to other pyrrole derivatives like:

    • Pyrrole-2-carboxylate

    • 3,4-Dimethylpyrrole-2,5-dicarboxylate

    • Pyrrole-2,5-dicarboxylic acid diethyl ester

Properties

CAS No.

5427-17-8

Molecular Formula

C13H18N4O5

Molecular Weight

310.31 g/mol

IUPAC Name

diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H18N4O5/c1-4-21-11(18)9-7(3)10(12(19)22-5-2)16-8(9)6-15-17-13(14)20/h6,16H,4-5H2,1-3H3,(H3,14,17,20)/b15-6+

InChI Key

IMPLDXBVDDSILK-GIDUJCDVSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)/C=N/NC(=O)N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C=NNC(=O)N

Origin of Product

United States

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